molecular formula C23H23N3O3 B6491834 2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326876-75-8

2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B6491834
CAS No.: 1326876-75-8
M. Wt: 389.4 g/mol
InChI Key: XUJDLSLFVFUKDL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with 3,4-dimethoxyphenyl and 3,4-dimethylbenzyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds can form the pyrazolo[1,5-a]pyrazine core.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and 3,4-dimethylbenzyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong bases like sodium hydride or acids like sulfuric acid as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with specific biological targets, leading to various biological effects.

    Medicine: Explored for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: shares structural similarities with other pyrazolopyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3,4-dimethoxyphenyl and 3,4-dimethylbenzyl groups enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-5-6-17(11-16(15)2)14-25-9-10-26-20(23(25)27)13-19(24-26)18-7-8-21(28-3)22(12-18)29-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJDLSLFVFUKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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